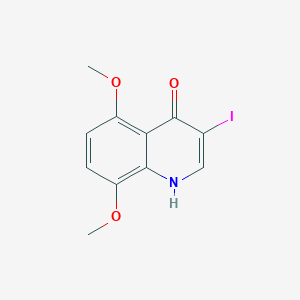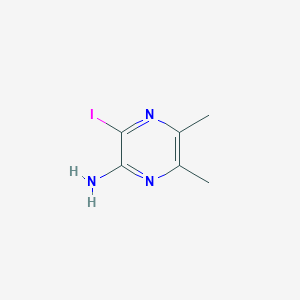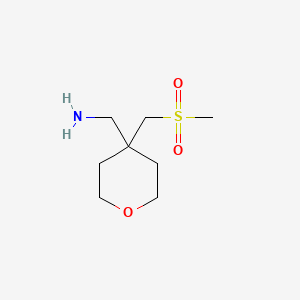![molecular formula C10H18N2O2 B13006053 2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B13006053.png)
2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The structure consists of a pyrido[1,2-a]pyrazine core, which is a fused bicyclic system, and an acetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the notable synthetic routes for 2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid involves the nitro-Mannich reaction. This reaction leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core through an unexpected nitro group displacement . The reaction conditions typically involve the use of specific reagents and solvents under controlled temperatures to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-2H-pyrido[1,2-a]pyrazine: A structurally similar compound with a different functional group.
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one: Another bicyclic compound with a lactam moiety.
Hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one: A related compound with a different ring structure.
Uniqueness
2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid is unique due to its specific acetic acid moiety attached to the bicyclic core. This structural feature may confer distinct pharmacological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H18N2O2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl)acetic acid |
InChI |
InChI=1S/C10H18N2O2/c13-10(14)8-11-5-6-12-4-2-1-3-9(12)7-11/h9H,1-8H2,(H,13,14) |
InChI-Schlüssel |
OZGBQDAQVJWCNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CCN(CC2C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (6-aminobicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13005983.png)

![[2,4'-Bipyridine]-2'-carboxylic acid](/img/structure/B13005999.png)



![1-(Benzo[c][1,2,5]oxadiazol-4-yl)ethanone](/img/structure/B13006015.png)





![2-[2-[2-[2-(Carboxymethylamino)ethoxy]ethoxy]ethylamino]acetic acid](/img/structure/B13006060.png)

